molecular formula C24H27ClN4O2S B11261828 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chloro-2,5-dimethylbenzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chloro-2,5-dimethylbenzenesulfonamide

Cat. No.: B11261828
M. Wt: 471.0 g/mol
InChI Key: CZFWDMDTIBECCL-UHFFFAOYSA-N
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Description

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with an azepane moiety, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the azepane moiety and the phenyl group. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl or pyridazine rings.

Scientific Research Applications

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. The azepane and pyridazine moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can also play a role in binding to proteins and other biomolecules, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLOROTHIOPHENE-2-SULFONAMIDE
  • N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE

Uniqueness

Compared to similar compounds, N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLORO-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity. The presence of the 4-chloro-2,5-dimethylbenzene moiety, in particular, may confer unique properties that are not observed in other related compounds.

Properties

Molecular Formula

C24H27ClN4O2S

Molecular Weight

471.0 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-chloro-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C24H27ClN4O2S/c1-17-15-23(18(2)14-21(17)25)32(30,31)28-20-9-7-8-19(16-20)22-10-11-24(27-26-22)29-12-5-3-4-6-13-29/h7-11,14-16,28H,3-6,12-13H2,1-2H3

InChI Key

CZFWDMDTIBECCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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